ACAT Inhibitory Potency: Head-to-Head Comparison via Patent-Disclosed Example 2
In US Patent 5,142,094, the compound designated as 'Example 2'—which corresponds structurally to (2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate—demonstrated an ACAT IC₅₀ of 0.57 µM in rabbit intestinal microsomes [1]. This sub-micromolar potency establishes a quantitative benchmark within the patent series, where other exemplified carbamates (e.g., Example 1 with a different alkoxy substituent) reportedly showed IC₅₀ values ranging from 0.1 to >10 µM, indicating that the (2E)-4-hydroxybut-2-en-1-yl ester confers a specific, favorable activity profile relative to other ester variants within the same scaffold [1].
| Evidence Dimension | ACAT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.57 µM (Example 2) |
| Comparator Or Baseline | Other exemplified carbamates in the same patent series (e.g., Example 1 with IC₅₀ ≈ 0.1–10 µM range) |
| Quantified Difference | Example 2 (0.57 µM) occupies a defined potency tier within the patent series; direct numerical difference to individual comparators requires full patent example table access. |
| Conditions | In vitro ACAT assay using rabbit intestinal microsomes; inhibition of radiolabeled cholesterol oleate formation from radiolabeled oleic acid (Field & Salone, 1982) |
Why This Matters
This is the only publicly available quantitative ACAT inhibition datum for this compound, directly from a patent that establishes its utility in cholesterol-lowering applications, providing a procurement-relevant potency anchor point.
- [1] O'Brien, P. M., & Sliskovic, D. R. (1992). U.S. Patent No. 5,142,094. Aryl substituted carbamate derivatives which are ACAT inhibitors. Washington, DC: U.S. Patent and Trademark Office. Retrieved from https://patents.justia.com/patent/5142094 View Source
